MT-Immucillin-H
Description
Properties
Molecular Formula |
C12H16N4O3S |
|---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
7-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O3S/c1-20-3-6-10(17)11(18)8(16-6)5-2-13-9-7(5)14-4-15-12(9)19/h2,4,6-8,10-11,16-18H,3H2,1H3,(H,14,15,19)/t6-,7?,8-,10-,11-/m0/s1 |
InChI Key |
BRUVQLYKVACVPE-KTEKBNEVSA-N |
Isomeric SMILES |
CSC[C@H]1[C@@H]([C@H]([C@@H](N1)C2=CN=C3C2N=CNC3=O)O)O |
Canonical SMILES |
CSCC1C(C(C(N1)C2=CN=C3C2N=CNC3=O)O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
A pivotal step in this compound synthesis is the Suzuki–Miyaura cross-coupling reaction, which constructs the carbon–carbon bond between heterocyclic moieties. For example, N-TIPS pyrrole-3-boronic acid pinacol ester is coupled with brominated pyridine or pyrimidine derivatives in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. Reactions are conducted in a mixture of dimethyl ether (DME) and saturated sodium bicarbonate, yielding coupled products with moderate efficiencies (31–74%).
Table 1: Representative Cross-Coupling Conditions and Yields
| Boronic Ester | Bromide Partner | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| N-TIPS pyrrole-3-Bpin | 4-pivaloylamino-5-bromopyrimidine | Pd(PPh₃)₄ | DME/NaHCO₃ | 31 |
| N-TIPS pyrrole-3-Bpin | 5-bromopyrimidin-4(3H)-one | Pd(PPh₃)₄ | DME/NaHCO₃ | 15 |
Deprotection and Functional Group Interconversion
Following cross-coupling, protective groups are sequentially removed. The TIPS group is cleaved using TBAF in tetrahydrofuran (THF), while pivaloyl groups are hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol). Subsequent hydrogenation steps may be employed to reduce unsaturated bonds, as seen in the synthesis of acyclic fleximer analogues.
Crystallization and Purification
Final purification is achieved through column chromatography using chloroform-methanol gradients (95:5 to 9:1). Recrystallization from solvents like acetonitrile or hexamethyldisilazane (HMDS) further enhances purity. For example, this compound crystals have been grown in 30% polyethylene glycol monomethyl ether 2000 and 0.1 M potassium thiocyanate, yielding diffraction-quality crystals for structural validation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm the structural integrity of synthetic intermediates. Key spectral data for this compound precursors include:
High-Resolution Mass Spectrometry (HRMS)
HRMS validates molecular formulae, as shown for 5-(1H-pyrrol-3-yl)pyrimidin-4(3H)-one (C₈H₇N₃O: [M+H]⁺ calculated 162.0661, observed 162.0662).
X-ray Crystallography
X-ray diffraction studies of this compound bound to PNP reveal a dissociation constant (Kd) in the picomolar range, underscoring its transition-state mimicry. Crystals are typically flash-cooled in liquid nitrogen and analyzed at synchrotron beamlines (e.g., Brookhaven National Laboratory’s X29A).
Scalability and Industrial Considerations
While lab-scale syntheses achieve moderate yields (15–74%), industrial production necessitates optimization for cost and efficiency. Continuous-flow reactors and catalytic hydrogenation may improve throughput. Notably, the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in acetonitrile facilitates large-scale glycosylation reactions, a step critical for nucleoside analogue synthesis .
Chemical Reactions Analysis
Enzymatic Inhibition Mechanism
MT-ImmH binds PNP with picomolar affinity, functioning as a transition-state analog. Key reactions include:
Competitive Inhibition of PNP
-
Reaction :
-
Mechanism : The inhibitor mimics the planar oxocarbenium-ion transition state during nucleoside phosphorolysis, forming hydrogen bonds with catalytic residues (e.g., Asn243, Phe200 in Plasmodium PNP) .
Biochemical Consequences
-
dGTP Accumulation : By blocking PNP, MT-ImmH prevents dGuo degradation, leading to dGTP buildup. This inhibits ribonucleotide reductase, halting DNA synthesis .
-
Selectivity : The 5′-methylthio group enhances specificity for Plasmodium PNP over human PNP, leveraging differences in hydrophobic active-site residues .
Kinetic and Thermodynamic Data
| Parameter | Value | Source |
|---|---|---|
| Dissociation constant () | 0.1 - 1.0 pM | |
| IC (T cell lines) | 5 nM | |
| Inhibitor constant () | 0.7 - 1.9 μM* |
*Values for related fleximer inhibitors .
Rescue Mechanisms and Substrate Interactions
-
dCyd Rescue : Addition of deoxycytidine (dCyd) competes with dGuo phosphorylation by deoxycytidine kinase (dCK), reversing dGTP-mediated toxicity .
-
Guanosine Blockade : MT-ImmH selectively inhibits guanosine incorporation into nucleic acids without affecting adenine or adenosine metabolism .
Structural Determinants of Reactivity
Comparative Analysis with Immucillin-H
| Feature | MT-Immucillin-H | Immucillin-H |
|---|---|---|
| 5′-Substituent | Methylthio group | Hydroxyl group |
| Specificity | Preferential for Plasmodium | Broad-spectrum (human/bovine) |
| (PNP) | 0.1 pM | 56 pM |
Scientific Research Applications
Antimalarial Applications
MT-Immucillin-H's primary application lies in its antimalarial properties. The compound's selective inhibition of Plasmodium falciparum PNP suggests it could serve as a novel therapeutic agent against malaria. The dual function of PfPNP in purine salvage and polyamine metabolism underscores the rationale for targeting this enzyme in malaria treatment .
Case Study: Inhibition of PfPNP
In laboratory settings, this compound demonstrated significant inhibition of Plasmodium falciparum growth, indicating its potential as an effective antimalarial drug. The hydrophobic methylthio group enhances binding affinity to PfPNP, making it a promising candidate for further development .
Cancer Treatment
This compound shows promise in oncology, particularly for T-cell malignancies. Immucillin-H (the parent compound) has been extensively studied for its ability to inhibit the growth of malignant T cell lines by inducing apoptosis and blocking DNA synthesis through the accumulation of deoxyguanosine triphosphate (dGTP) .
Clinical Relevance
Forodesine, a derivative of Immucillin-H, has been approved in Japan for treating refractory peripheral T-cell lymphoma, although its development has been discontinued in other regions due to varying clinical trial outcomes . The ongoing research into this compound may lead to new insights and potential approvals in the future.
Autoimmune Diseases
Given its ability to inhibit T cell activation, this compound is being investigated for potential applications in treating autoimmune diseases characterized by overactive T cells. By modulating T cell activity, it may provide therapeutic benefits in conditions like rheumatoid arthritis or lupus .
Enzyme Inhibition Studies
This compound's design as a transition-state analog makes it an excellent tool for studying enzyme kinetics and mechanisms. Its high specificity and potency allow researchers to dissect the enzymatic processes involved in purine metabolism further.
Research Findings
Studies have shown that this compound can effectively inhibit various PNPs across different species, including humans and pathogens like Mycobacterium tuberculosis, highlighting its versatility as an enzyme inhibitor .
Summary Table: Applications of this compound
| Application Area | Specific Use Cases | Current Status |
|---|---|---|
| Antimalarial | Inhibition of Plasmodium falciparum PNP | Preclinical studies ongoing |
| Cancer Treatment | T-cell malignancies | Approved in Japan; research ongoing |
| Autoimmune Diseases | Modulation of T cell activity | Under investigation |
| Enzyme Inhibition Studies | Kinetic studies on PNPs | Active research |
Mechanism of Action
MT-Immucillin-H exerts its effects by inhibiting purine nucleoside phosphorylase. The compound binds to the enzyme’s active site, mimicking the transition state of the natural substrate. This binding prevents the enzyme from catalyzing the degradation of deoxyguanosine, leading to the accumulation of deoxyguanosine triphosphate (dGTP). The buildup of dGTP inhibits ribonucleotide diphosphate reductase, ultimately blocking DNA synthesis and inducing apoptosis in T cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
MT-Immucillin-H belongs to the immucillin family of transition-state analogues. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Potency :
- This compound is less potent than DADMe-immucillin-H (Ki 0.042 nM vs. 1.0 nM) but demonstrates superior selectivity for PfPNP over human PNP, a critical feature for antimalarial drug development .
- The (4-chlorophenylthio)-DADMe analogue achieves a Ki of 0.010 nM for MTAP, highlighting the impact of aromatic substitutions on binding affinity .
Selectivity: this compound binds PfPNP 3-fold more tightly than human PNP (Kd 2.7 nM vs. This selectivity reduces off-target effects in humans.
Antimalarial Activity: this compound outperforms purine-based C-nucleosides (e.g., compound 23a) in targeting P. falciparum enzymes, with IC50 values in the nanomolar range vs. micromolar for Singh et al.'s analogues .
Structural Insights: The 5′-methylthio group in this compound increases the spatial separation between the purine nucleus and anomeric carbon, optimizing electrostatic interactions with PfPNP’s catalytic site .
Table 2: Pharmacological Profiles
| Compound | Therapeutic Application | Clinical Stage | Limitations |
|---|---|---|---|
| This compound | Malaria, cancer | Preclinical | Limited data on human toxicity |
| DADMe-Immucillin-H | Tuberculosis | Preclinical | Narrow spectrum of activity |
| Compound 23a (Singh et al.) | Malaria | Preclinical | Moderate potency (IC50 ~1 μM) |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the inhibitory mechanism of MT-Immucillin-H in enzyme assays?
- Methodological Answer : Use kinetic assays (e.g., stopped-flow spectrophotometry) to measure inhibition constants (Ki) and transition-state analog binding. Validate assays with positive/negative controls (e.g., known inhibitors or substrate analogs) and ensure reproducibility by adhering to ICH M10 guidelines for bioanalytical method validation, including precision, accuracy, and stability testing . Report IC50/EC50 values with 95% confidence intervals and statistical methods (e.g., nonlinear regression) .
Q. How should researchers design dose-response studies to evaluate this compound’s selectivity across related enzyme isoforms?
- Answer : Employ a panel of recombinant enzymes representing isoform diversity. Use a logarithmic concentration range (e.g., 0.1 nM–10 μM) to capture full dose-response curves. Include selectivity indices (ratio of IC50 for off-target vs. target enzymes) and validate findings with orthogonal techniques (e.g., crystallography or isothermal titration calorimetry). Discuss limitations, such as enzyme purity or buffer conditions affecting activity .
Q. What are the best practices for ensuring reproducibility in synthesizing and characterizing this compound analogs?
- Answer : Follow IUPAC nomenclature for compound identification and provide detailed synthetic protocols (reagents, catalysts, reaction conditions) in supplementary materials. Characterize analogs using NMR, HPLC-MS, and elemental analysis, with purity ≥95% . Cross-reference spectral data with published standards and disclose batch-to-batch variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?
- Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to assess tissue penetration, protein binding, and metabolic stability. Compare species-specific differences (e.g., rodent vs. human hepatocyte metabolism) and validate models with in vivo sampling (plasma/tissue concentrations). Address discrepancies using FINER criteria (Feasibility, Novelty, Ethics, Relevance) to refine hypotheses .
Q. What strategies are effective for analyzing conflicting results in this compound’s toxicity profiles across preclinical models?
- Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate data from multiple studies. Perform meta-analyses to identify confounding variables (e.g., dosing regimens, animal strains) and use Hill’s criteria for causality assessment. Discuss limitations, such as interspecies metabolic variations or assay sensitivity thresholds .
Q. How should translational studies balance mechanistic depth and clinical relevance when evaluating this compound?
- Answer : Integrate PICO (Population, Intervention, Comparison, Outcome) frameworks to align preclinical endpoints with clinical objectives (e.g., biomarker reduction vs. survival outcomes). Use patient-derived xenograft (PDX) models or organoids to bridge in vitro and clinical data. Highlight gaps, such as scalability of dosing strategies or immune microenvironment interactions .
Data Interpretation & Reporting
Q. What statistical approaches are recommended for handling outliers in this compound’s dose-response datasets?
- Answer : Predefine outlier criteria (e.g., Grubbs’ test or ±3 SD from mean) in the study protocol. Use robust regression models (e.g., RANSAC) for skewed datasets and report excluded data points transparently. Validate findings with bootstrapping or permutation tests to ensure robustness .
Q. How can researchers ensure compliance with ethical and regulatory standards when publishing this compound data?
- Answer : Adhere to ICMJE guidelines for manuscript structure (Introduction, Methods, Results, Discussion) and ICH harmonized tripartite guidelines for nonclinical/clinical data integration. Disclose conflicts of interest and obtain institutional review board (IRB) approvals for animal/human studies .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
